molecular formula C16H15ClFNO2S B4803060 2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4803060
M. Wt: 339.8 g/mol
InChI Key: XDPFSCMOLQTPJB-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is to start with the preparation of (2-chloro-6-fluorophenyl)methanesulfonyl chloride. This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzyl chloride with sodium sulfite under controlled conditions .

The next step involves the reaction of (2-chloro-6-fluorophenyl)methanesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a chloro-fluoro-substituted phenyl group and a tetrahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c17-15-6-3-7-16(18)14(15)11-22(20,21)19-9-8-12-4-1-2-5-13(12)10-19/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPFSCMOLQTPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
Reactant of Route 5
2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
2-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

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